![molecular formula C7H13N3O4 B1596485 l-Alanylglycylglycine CAS No. 3146-40-5](/img/structure/B1596485.png)
l-Alanylglycylglycine
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Overview
Description
Ala-Gly-Gly is an oligopeptide.
Scientific Research Applications
Spectroscopy and Molecular Structure Analysis
L-alanylglycylglycine has been extensively studied using vibrational spectroscopy techniques. Padmaja et al. (2008) used FT Raman and IR spectra to analyze the crystallized molecule, employing density functional theory (DFT) methods to investigate the equilibrium geometry, bonding features, and harmonic vibrational frequencies. This detailed analysis helps in understanding the molecular structure and interactions within L-alanylglycine, particularly noting the non-planarity of the peptide group and the occurrence of strong intermolecular hydrogen bonding. Such insights are crucial for understanding the molecule's behavior in various applications, including its interactions with other molecules and its role in larger biological systems (Padmaja et al., 2008).
Peptide Transport and Biochemical Applications
L-alanylglycine is also relevant in the context of peptide transport and biochemical reactions. Arakawa et al. (2014) evaluated L-Phenylalanyl-Ψ[CS-N]-l-alanine, a thiourea dipeptide, as a probe for peptide transporter 1 (PEPT1). This research has implications for understanding how molecules similar to L-alanylglycine are transported within biological systems and how they can be used in various therapeutic and diagnostic applications, especially considering the molecule's stability and interaction with PEPT1 transporters (Arakawa et al., 2014).
Studies in Aqueous Solutions and Interactions
Ali et al. (2015) conducted physico-chemical studies of glycylglycine, among other compounds, in aqueous Triton X-100 solutions at different temperatures. This research is significant for understanding the behavior of L-alanylglycine-like dipeptides in solution, including their interactions, thermodynamic properties, and the effects of temperature on these properties. Such studies are fundamental for various applications, including industrial processes and formulation of pharmaceuticals (Ali et al., 2015).
properties
CAS RN |
3146-40-5 |
---|---|
Product Name |
l-Alanylglycylglycine |
Molecular Formula |
C7H13N3O4 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C7H13N3O4/c1-4(8)7(14)10-2-5(11)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13)/t4-/m0/s1 |
InChI Key |
VGPWRRFOPXVGOH-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |
SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)N |
Other CAS RN |
3146-40-5 |
sequence |
AGG |
synonyms |
AGG peptide Ala-Gly-Gly alanyl-glycyl-glycine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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